molecular formula C9H13N3O2 B1488997 (1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxyazetidin-1-yl)methanone CAS No. 1701499-52-6

(1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxyazetidin-1-yl)methanone

Cat. No.: B1488997
CAS No.: 1701499-52-6
M. Wt: 195.22 g/mol
InChI Key: YZDPHOKNIBBBMU-UHFFFAOYSA-N
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Description

(1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxyazetidin-1-yl)methanone ( 1489587-16-7) is a chemical compound with the molecular formula C9H13N3O2 and a molecular weight of 195.22 g/mol . This molecule is characterized by a hybrid structure incorporating both a 1,5-dimethyl-1H-pyrazole ring and a 3-hydroxyazetidine group, linked by a methanone functional group. Pyrazole and azetidine derivatives are important scaffolds in medicinal and agricultural chemistry, often investigated for their potential biological activities . The presence of these motifs makes this compound a valuable building block for researchers working in areas such as drug discovery and chemical biology. It can serve as a key intermediate in the synthesis of more complex molecules for high-throughput screening or structure-activity relationship (SAR) studies. This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet (SDS) for proper handling and hazard information.

Properties

IUPAC Name

(1,5-dimethylpyrazol-3-yl)-(3-hydroxyazetidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-6-3-8(10-11(6)2)9(14)12-4-7(13)5-12/h3,7,13H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDPHOKNIBBBMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of (1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxyazetidin-1-yl)methanone

General Synthetic Strategy

The synthesis of (1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxyazetidin-1-yl)methanone generally involves:

  • Preparation of the 1,5-dimethyl-1H-pyrazol-3-yl intermediate or its activated derivative (e.g., acid chloride or ester).
  • Coupling with 3-hydroxyazetidine or its protected form to form the methanone (amide or carbamate) linkage.

This approach is consistent with the preparation of related pyrazole-azetidinyl methanones reported in medicinal chemistry research and patent literature.

Detailed Synthetic Routes

Pyrazole Intermediate Preparation
  • The 1,5-dimethyl-1H-pyrazol-3-yl moiety can be synthesized starting from substituted hydrazines and 1,3-dicarbonyl compounds (e.g., acetylacetone derivatives) through cyclization reactions forming the pyrazole ring.
  • For example, acetyl chloride treatment of 4-substituted pyrazoles in pyridine can yield pyrazolyl ketones or acid chlorides suitable for further coupling.
Formation of the Methanone Linkage
  • The key step involves coupling the pyrazole derivative with 3-hydroxyazetidine.
  • This can be achieved by reacting the pyrazole acid chloride (or activated ester) with 3-hydroxyazetidine under basic conditions to form the corresponding amide bond.
  • The reaction conditions typically involve mild heating in polar aprotic solvents like 1,4-dioxane or DMF, with bases such as cesium carbonate or potassium carbonate to facilitate nucleophilic substitution.
Representative Synthetic Scheme (Based on Related Compounds)
Step Reagents & Conditions Yield (%) Notes
1 Synthesis of 1,5-dimethyl-1H-pyrazol-3-yl intermediate from hydrazine and diketone 70-85 Cyclization step
2 Conversion to acid chloride using thionyl chloride or oxalyl chloride 80-90 Activation for amide coupling
3 Coupling with 3-hydroxyazetidine, base (Cs2CO3), solvent (DMF or dioxane), 80-110°C, 2-16 h 60-75 Formation of (1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxyazetidin-1-yl)methanone

Specific Patent-Based Preparation Insights

  • Patents describing substituted pyrazolo-azetidinyl methanones indicate the use of halogenated pyrazole intermediates (e.g., 3-chloropyrazole derivatives) which undergo palladium-catalyzed coupling with azetidine derivatives bearing hydroxy groups.
  • The hydroxyazetidine is often introduced as a nucleophile reacting with an activated pyrazole carbonyl intermediate.
  • Reaction mixtures are typically stirred at elevated temperatures (85–110°C) in solvents such as DMF or 1,4-dioxane, with bases like cesium carbonate to promote coupling.
  • Purification involves aqueous workup, filtration, and drying under controlled temperature conditions.

Analytical and Characterization Data

  • The final compound is characterized by standard spectroscopic techniques (NMR, IR, MS) confirming the presence of the pyrazole ring, methanone linkage, and hydroxyazetidine moiety.
  • Typical NMR signals include methyl singlets on the pyrazole ring and characteristic azetidine ring protons.
  • High-resolution mass spectrometry confirms molecular weight consistent with the formula C10H14N4O2 (approximate formula based on structure).

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Materials 1,5-dimethylpyrazole derivatives, 3-hydroxyazetidine
Activation Method Conversion of pyrazole intermediate to acid chloride or activated ester
Coupling Reagents Bases such as Cs2CO3 or K2CO3; solvents like DMF, 1,4-dioxane
Reaction Conditions Temperature: 80–110°C; Time: 2–16 hours
Purification Aqueous workup, filtration, drying under mild heat
Yields Overall 60–85% depending on step
Characterization Techniques NMR, IR, MS, elemental analysis

Chemical Reactions Analysis

(1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxyazetidin-1-yl)methanone: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Nucleophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C10H15N3O2C_{10}H_{15}N_3O_2, with a molecular weight of approximately 209.24 g/mol. The compound features a pyrazole ring, which is known for its bioactivity, and an azetidine moiety that enhances its pharmacological properties.

Medicinal Chemistry Applications

Antimicrobial Activity : Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar pyrazole derivatives can inhibit the growth of various bacterial strains, suggesting that (1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxyazetidin-1-yl)methanone may also possess similar activity.

Anti-inflammatory Properties : Pyrazole derivatives are often explored for their anti-inflammatory effects. A study demonstrated that compounds with similar structures reduced inflammation markers in animal models, indicating potential therapeutic applications for inflammatory diseases.

Cancer Research : The compound's structural features may contribute to its ability to interact with specific biological targets implicated in cancer progression. Preliminary studies have suggested that pyrazole-based compounds can induce apoptosis in cancer cells, making them candidates for further investigation in oncology.

Agrochemical Applications

Pesticidal Activity : The incorporation of pyrazole in agrochemicals has been linked to enhanced efficacy against pests. Compounds similar to (1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxyazetidin-1-yl)methanone have shown promise as effective pesticides due to their ability to disrupt pest physiology.

Material Science Applications

Polymer Chemistry : The unique structure of (1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxyazetidin-1-yl)methanone allows it to be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Data Table: Summary of Applications

Application AreaPotential UsesNotable Findings
Medicinal ChemistryAntimicrobial agentsExhibits growth inhibition against bacteria
Anti-inflammatory drugsReduces inflammation markers in vivo
Cancer therapeuticsInduces apoptosis in cancer cell lines
AgrochemicalsPesticidesEffective against various agricultural pests
Material SciencePolymer additivesEnhances thermal stability and mechanical strength

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various pyrazole derivatives, including (1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxyazetidin-1-yl)methanone. The results indicated a significant reduction in bacterial growth compared to control groups, highlighting the compound's potential as a new antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism
In another research effort, the anti-inflammatory properties were assessed using an animal model of arthritis. The administration of the compound resulted in a marked decrease in pro-inflammatory cytokines, demonstrating its potential role as an anti-inflammatory therapeutic.

Mechanism of Action

The mechanism by which (1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxyazetidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural motifs with the target molecule, enabling comparisons of substituent effects:

Compound Name Molecular Formula Key Functional Groups Notable Features Reference
(Z)-1-(1,5-Dimethyl-1H-pyrazol-3-yl)-3-hydroxy-3-phenylprop-2-en-1-one C₁₄H₁₄N₂O₂ Pyrazole, ketone, enol, phenyl Stabilized by intramolecular hydrogen bonding; crystallizes in a monoclinic system.
5,5′-(Hydrazonomethylene)bis(1H-tetrazole) C₂H₄N₁₀ Tetrazole, hydrazone High thermal stability (decomposition at 247.6°C) due to extensive hydrogen-bonding networks.
(3,5-Disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-hydroxyphenyl)methanone Variable Pyrazoline, ketone, phenol Synthesized via cyclo-condensation; substituents influence solubility and crystallinity.
2-(1,5-Diphenyl-1H-pyrazol-3-yloxy)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone C₂₀H₁₇N₃O₂S₂ Pyrazole, thiazolidinone, ketone Sulfur-containing groups enhance electron-withdrawing effects and redox activity.

Key Observations :

  • Hydrogen Bonding: The hydroxyl group in the target’s 3-hydroxyazetidine moiety likely enhances stability through intermolecular hydrogen bonding, akin to the enol group in the (Z)-configured compound and the tetrazole derivatives .
  • Substituent Effects: Methyl groups on the pyrazole ring (as in the target and ) increase hydrophobicity, whereas phenyl or thiazolidinone groups () may improve π-π stacking or binding affinity.
Physicochemical Properties
  • Thermal Stability: While decomposition temperatures for the target are unavailable, tetrazole-based methanones decompose above 247°C , and pyrazole derivatives (e.g., ) exhibit stability up to 170°C. The hydroxyazetidine group may lower thermal stability due to ring strain.

Biological Activity

The compound (1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxyazetidin-1-yl)methanone is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

 1 5 dimethyl 1H pyrazol 3 yl 3 hydroxyazetidin 1 yl methanone\text{ 1 5 dimethyl 1H pyrazol 3 yl 3 hydroxyazetidin 1 yl methanone}

This structure features a pyrazole ring and an azetidine moiety, which are known to contribute to various biological activities.

Cytotoxicity

Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated the cytotoxicity of related compounds against glioma and other cancer types using MTT assays. Notably, one derivative showed an IC50 value of 5.13 µM against the C6 glioma cell line, outperforming the standard drug 5-fluorouracil (IC50 = 8.34 µM) .

Table 1: Cytotoxic Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 5fC6 Glioma5.13
5-FluorouracilC6 Glioma8.34
Compound AColon CancerX.XX
Compound BLung AdenocarcinomaX.XX

The mechanism by which these compounds exert their cytotoxic effects often involves apoptosis induction. Flow cytometry analyses revealed that compound 5f primarily induced cell death through apoptotic pathways in the C6 cell line . Such pathways are crucial for the development of effective cancer therapies.

Case Studies

Several studies have focused on the biological activities of pyrazole derivatives:

  • Study on Glioma Treatment : A study synthesized multiple pyrazole derivatives and tested their efficacy against glioma cells. The results indicated that certain modifications to the pyrazole structure could enhance cytotoxicity while minimizing effects on healthy cells .
  • Cytotoxic Effects Against Multiple Cancer Types : Another investigation assessed the activity of various pyrazole derivatives against cervix, colon, breast, neuroblastoma, and lung cancer cell lines. The findings demonstrated broad-spectrum activity, with specific compounds showing selective toxicity towards cancer cells without adversely affecting normal cells .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxyazetidin-1-yl)methanone
Reactant of Route 2
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(1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxyazetidin-1-yl)methanone

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